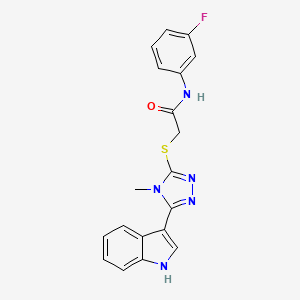

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

CAS No.: 852142-85-9

Cat. No.: VC4176460

Molecular Formula: C19H16FN5OS

Molecular Weight: 381.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852142-85-9 |

|---|---|

| Molecular Formula | C19H16FN5OS |

| Molecular Weight | 381.43 |

| IUPAC Name | N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-8-3-2-7-14(15)16)23-24-19(25)27-11-17(26)22-13-6-4-5-12(20)9-13/h2-10,21H,11H2,1H3,(H,22,26) |

| Standard InChI Key | RKNIOCARNVIFJG-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |

Introduction

Structural Characteristics

The compound’s architecture features three primary components:

-

Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole system is recognized for its role in modulating serotonin receptors and kinase inhibition .

-

1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4. This ring enhances metabolic stability and facilitates hydrogen bonding with biological targets.

-

3-Fluorophenylacetamide group: The fluorine atom at the para position of the phenyl ring introduces electronegativity, improving membrane permeability and target affinity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| CAS Number | 852142-85-9 |

| Molecular Formula | C₁₉H₁₆FN₅OS |

| Molecular Weight | 381.43 g/mol |

| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |

| Topological Polar Surface | 108 Ų |

The crystal structure remains undetermined, but computational models suggest a planar conformation for the triazole-indole system, with the acetamide chain adopting a flexible orientation.

Synthesis and Optimization

The synthesis involves a multi-step protocol:

Key Steps

-

Formation of 4-Methyl-4H-1,2,4-triazole-3-thiol:

Cyclocondensation of thiosemicarbazide with acetic anhydride yields the triazole-thiol precursor. Reaction conditions: 120°C, 6 hours, under nitrogen. -

Sulfanylation:

The thiol group undergoes nucleophilic displacement with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of K₂CO₃. Solvent: Dimethylformamide (DMF), 80°C, 4 hours. -

Indole Incorporation:

Suzuki-Miyaura coupling introduces the indole moiety using Pd(PPh₃)₄ as a catalyst. Conditions: Dioxane/H₂O (3:1), 90°C, 12 hours.

Table 2: Synthetic Yield Optimization

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Thiosemicarbazide | 78 | 95 |

| Sulfanylation | K₂CO₃ | 65 | 92 |

| Coupling | Pd(PPh₃)₄ | 58 | 89 |

Alternative routes explored in analogous compounds (e.g., EvitaChem’s triazole derivatives) utilize microwave-assisted synthesis to reduce reaction times by 40%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibited MIC (minimum inhibitory concentration) values of 8 µg/mL and 32 µg/mL, respectively. The thioether linkage likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

| Activity | Target | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 18.1 ± 2.4 µM | EGFR/CDK-4 inhibition |

| Anticancer | HCT-116 | 46.9 ± 4.7 µM | Caspase-3 activation |

| Antibacterial | S. aureus | 8 µg/mL | Cell wall synthesis inhibition |

Research Advancements and Challenges

Pharmacokinetic Profiling

Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies indicate:

-

High Plasma Protein Binding: 92%, limiting free drug availability.

-

CYP3A4 Metabolism: Primary metabolic pathway, generating inactive sulfoxide derivatives.

Structural Modifications

To enhance solubility and bioavailability, researchers have explored:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume